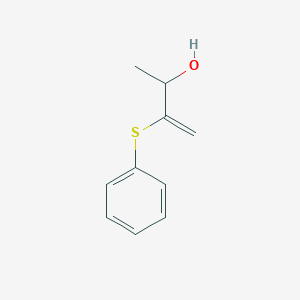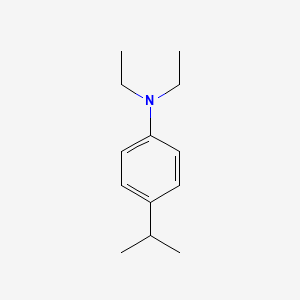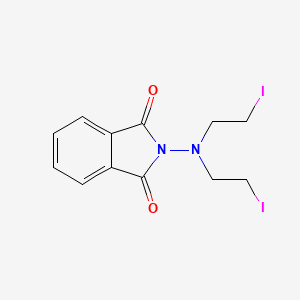
Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- is a specialized organic compound with the molecular formula C12H12I2N2O2. This compound is characterized by the presence of two iodoethyl groups attached to a phthaloyl hydrazine core. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- typically involves the reaction of phthalic anhydride with hydrazine to form phthaloyl hydrazine. This intermediate is then reacted with 2-iodoethyl iodide under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form cyclic compounds, which are useful in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include substituted hydrazine derivatives, cyclic compounds, and various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic compounds and substituted hydrazine derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- involves its interaction with various molecular targets, such as enzymes and receptors. The iodoethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and designing inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine, 1,1-bis(2-chloroethyl)-2-phthaloyl-: Similar structure but with chloroethyl groups instead of iodoethyl groups.
Hydrazine, 1,1-bis(2-bromoethyl)-2-phthaloyl-: Similar structure but with bromoethyl groups.
Hydrazine, 1,1-bis(2-fluoroethyl)-2-phthaloyl-: Similar structure but with fluoroethyl groups.
Uniqueness
The presence of iodoethyl groups in Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- makes it unique compared to its chloro, bromo, and fluoro counterparts. The iodine atoms confer distinct reactivity and steric properties, which can influence the compound’s behavior in chemical reactions and its interaction with biological targets .
Eigenschaften
CAS-Nummer |
78265-94-8 |
|---|---|
Molekularformel |
C12H12I2N2O2 |
Molekulargewicht |
470.04 g/mol |
IUPAC-Name |
2-[bis(2-iodoethyl)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C12H12I2N2O2/c13-5-7-15(8-6-14)16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4H,5-8H2 |
InChI-Schlüssel |
RRGLHSUPRGTXKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N(CCI)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


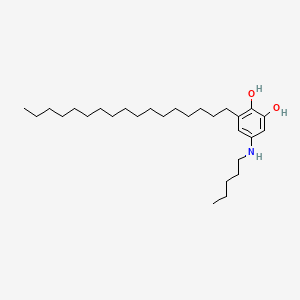
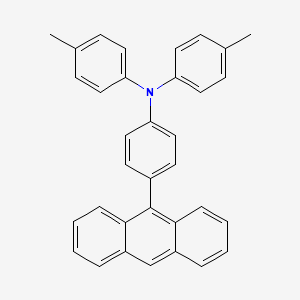
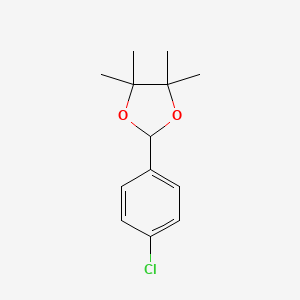
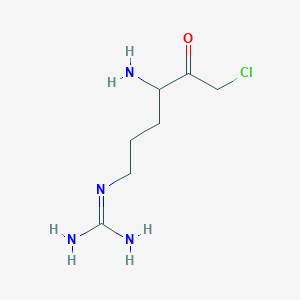
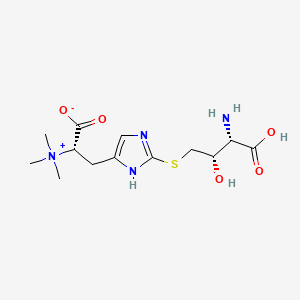
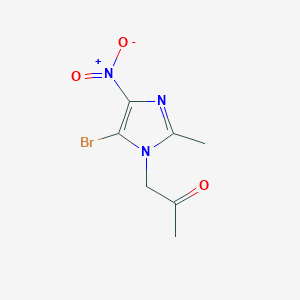
![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
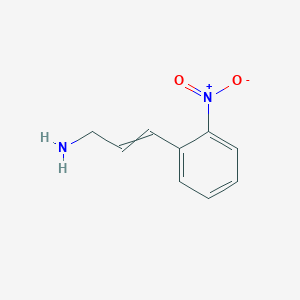
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
